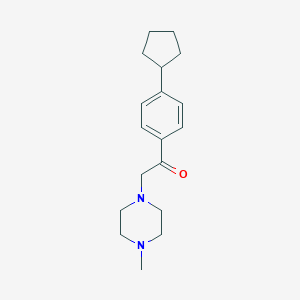
1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone, also known as CPP or CPP-109, is a novel compound that has been extensively studied for its potential use in treating addiction disorders. CPP is a derivative of the opioid receptor antagonist ketamine, and it has been found to be effective in reducing drug-seeking behavior in preclinical studies. In
Mechanism of Action
1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a key role in learning and memory processes. By blocking the NMDA receptor, this compound can reduce the reinforcing effects of drugs of abuse and prevent relapse. This compound also acts on other neurotransmitter systems, such as dopamine and serotonin, which are involved in reward and motivation processes.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This compound has also been found to increase the number of dendritic spines, which are small protrusions on the surface of neurons that are involved in synaptic communication. These effects suggest that this compound may have neuroprotective and neuroplasticity-promoting properties.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone is that it has a relatively long half-life, which allows for less frequent dosing in animal studies. However, one limitation is that this compound can have sedative effects at high doses, which can confound behavioral experiments. Additionally, this compound can be difficult to dissolve in aqueous solutions, which can limit its use in certain experiments.
Future Directions
For research on 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone include the development of more potent and selective NMDA receptor antagonists, as well as the investigation of its potential for the treatment of other addiction disorders.
Synthesis Methods
The synthesis of 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone involves the reaction of 4-cyclopentylbenzaldehyde with 4-methylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to form this compound. The synthesis of this compound is relatively straightforward and can be achieved in a few steps with high yields.
Scientific Research Applications
1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone has been extensively studied for its potential use in treating addiction disorders, particularly cocaine and nicotine addiction. Preclinical studies have shown that this compound can reduce drug-seeking behavior and relapse in animal models of addiction. This compound has also been found to enhance extinction learning, which is the process by which an individual learns to suppress a previously learned behavior. This makes this compound a promising candidate for the treatment of addiction disorders.
properties
CAS RN |
19909-06-9 |
|---|---|
Molecular Formula |
C18H26N2O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-(4-cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C18H26N2O/c1-19-10-12-20(13-11-19)14-18(21)17-8-6-16(7-9-17)15-4-2-3-5-15/h6-9,15H,2-5,10-14H2,1H3 |
InChI Key |
LBQKSSNZFPMEQF-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC(=O)C2=CC=C(C=C2)C3CCCC3 |
Canonical SMILES |
CN1CCN(CC1)CC(=O)C2=CC=C(C=C2)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



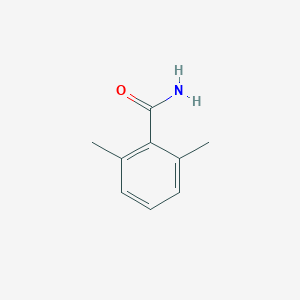
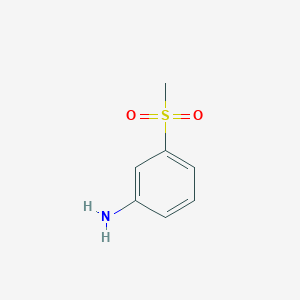
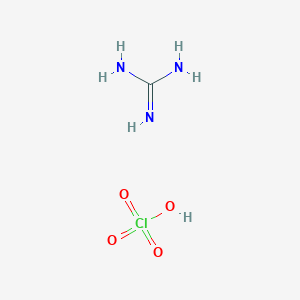
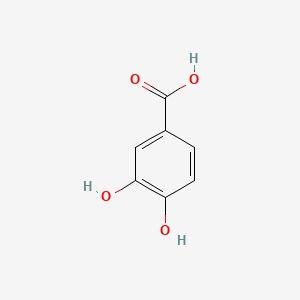
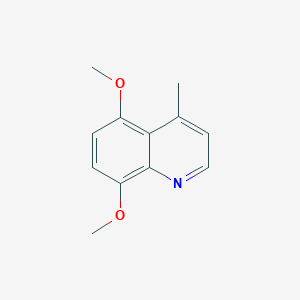


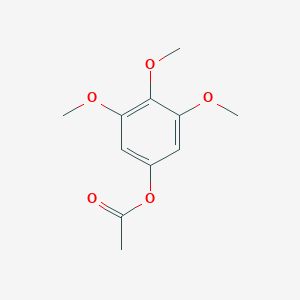


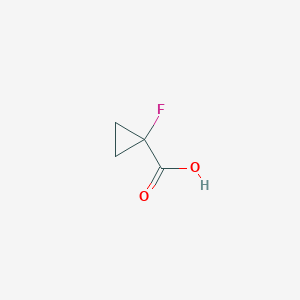
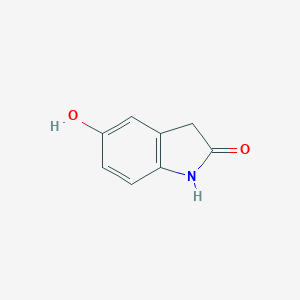
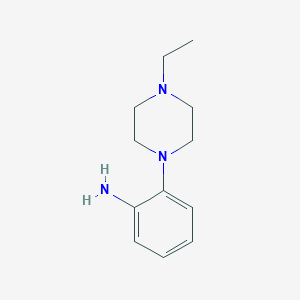
![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid](/img/structure/B181112.png)